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molecular formula C21H13NO3 B8312595 9,10-Phenanthrene-dione-9-benzoyl-oxime

9,10-Phenanthrene-dione-9-benzoyl-oxime

Cat. No. B8312595
M. Wt: 327.3 g/mol
InChI Key: MWDDCFPLFBFZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04746678

Procedure details

24.6 g (0.1 mole) of the sodium salt of 9,10-phenanthrene-dione-9-oxime are suspended in 100 ml of acetone, whereupon a solution of 15.4 g (0.11 mole) of benzoyl chloride and 50 ml of acetone is added under stirring. A slightly exothermic reaction takes place, sodium chloride is precipitated and within about an hour a dark brown solution is formed. The reaction having been completed, the reaction mixture is heated to boiling for 15 minutes and evaporated in vacuo. Thus 28.2 g of 9,10-phenanthrene-dione-9-benzoyl-oxime are obtained, yield, 86.2%, mp.: 148°-149° C.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[CH:2]1[C:15]2[C:14](=[O:16])[C:13](=[N:17][OH:18])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[Cl-].[Na+]>CC(C)=O>[C:19]([O:18][N:17]=[C:13]1[C:14](=[O:16])[C:15]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[C:7]2[C:12]1=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C(C12)=O)=NO
Step Three
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
A slightly exothermic reaction
CUSTOM
Type
CUSTOM
Details
is precipitated and within about an hour a dark brown solution
CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)ON=C1C2=CC=CC=C2C=2C=CC=CC2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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